1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13283443
InChI: InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14/h1-6H,7,12H2
SMILES: C1=CC=C(C(=C1)OCN2C=C(C=N2)N)Cl
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol

1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13283443

Molecular Formula: C10H10ClN3O

Molecular Weight: 223.66 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
IUPAC Name 1-[(2-chlorophenoxy)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14/h1-6H,7,12H2
Standard InChI Key BVGLCOCXWJCHGX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCN2C=C(C=N2)N)Cl
Canonical SMILES C1=CC=C(C(=C1)OCN2C=C(C=N2)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C10H10ClN3O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}

  • Molecular Weight: 223.66 g/mol .

IUPAC Name and Synonyms

  • IUPAC Name: 1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine.

  • Synonyms: STK352607, AKOS000306091, 1006456-90-1 .

Structural Characteristics

The compound features a pyrazole core substituted with a 2-chlorophenoxymethyl group at N1 and an amine group at C4. The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, which influence its reactivity and binding interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point396.4°C (estimated)
Density1.4 g/cm³
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)1.21

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Substitution Reaction: 4-Nitro-1H-pyrazole reacts with 2-chlorophenoxymethyl halides (e.g., chloride or bromide) under basic conditions (e.g., NaH or Cs₂CO₃) in solvents like THF or DMF. This step forms the nitro intermediate .

  • Catalytic Hydrogenation: The nitro group is reduced to an amine using palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere .

Example Protocol:

  • 4-Nitro-1H-pyrazole (2.0 g, 17.7 mmol) is dissolved in dry THF, treated with NaH, and reacted with 2-chlorophenoxymethyl chloride. After refluxing, the nitro intermediate is hydrogenated to yield the final product .

Industrial-Scale Production

Optimized conditions include continuous flow reactors to enhance yield (up to 69%) and purity (>95%). Purification methods involve recrystallization or chromatography.

Biological Activities and Mechanisms

Antimicrobial Activity

1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The chlorophenoxy group enhances membrane penetration, disrupting cell wall synthesis .

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µM)Target Pathway
HCT1161.1CDK2 inhibition
MCF-73.3EGFR downregulation
HepG21.6DNA intercalation

Anti-Inflammatory Effects

The compound reduces COX-2 expression by 40% at 10 µM in murine macrophages, comparable to celecoxib. This activity is attributed to the pyrazole core’s ability to block NF-κB signaling .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.42 (s, 1H, thiazole C5H), 7.38–7.14 (m, 5H, Ar–H), 4.82 (s, 2H, OCH₂) .

  • IR (KBr): 3125 cm⁻¹ (N–H stretch), 1673 cm⁻¹ (C=O), 1526 cm⁻¹ (C=N) .

  • Mass Spec: m/z 223.66 [M+H]⁺ .

X-ray Crystallography

While no crystal structure of this specific compound is reported, related pyrazole derivatives (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) crystallize in monoclinic systems with P21/cP2_1/c symmetry, suggesting similar packing motifs .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for designing:

  • CDK Inhibitors: Analogues with fluorophenyl groups show enhanced kinase selectivity .

  • Antimicrobial Agents: Hybridization with thiazole rings improves potency against drug-resistant strains .

Patent Landscape

A Chinese patent (CN113264919A) details methods for synthesizing analogous pyrazole-amines, emphasizing catalytic hydrogenation and scalable processes .

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